escin Ia

Catalog No.
S629919
CAS No.
123748-68-5
M.F
C55H86O24
M. Wt
1131.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
escin Ia

CAS Number

123748-68-5

Product Name

escin Ia

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

Molecular Formula

C55H86O24

Molecular Weight

1131.3 g/mol

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1

InChI Key

AXNVHPCVMSNXNP-IVKVKCDBSA-N

SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C

Synonyms

escin Ia, escin-Ia

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C

Anti-inflammatory and Venotonic Properties

Escin Ia exhibits anti-inflammatory and venotonic effects, making it a potential candidate for treating chronic venous insufficiency (CVI) and related conditions. Studies have shown its ability to:

  • Reduce inflammation and edema
  • Improve venous tone and blood flow

However, further clinical studies are needed to confirm these findings and establish the efficacy and safety of escin Ia for CVI treatment.

Anti-cancer Potential

Research suggests that escin Ia may possess anti-cancer properties. Studies have demonstrated its ability to:

  • Induce apoptosis (programmed cell death) in cancer cells
  • Inhibit cancer cell proliferation and metastasis

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of escin Ia is crucial for its potential clinical application. Research in this area focuses on:

  • Investigating the pharmacokinetic profile of escin Ia in animal models
  • Developing methods for quantifying escin Ia in biological samples

Escin Ia, also known as Aescin Ia, is a bioactive compound primarily derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). It belongs to a class of compounds known as triterpene saponins, which are characterized by their complex glycosidic structures. Escin Ia is notable for its potential therapeutic properties, particularly in the treatment of various vascular disorders and its anti-inflammatory effects. Its chemical structure includes a triterpene aglycone with multiple sugar moieties, contributing to its biological activity and solubility in water .

Escin Ia exhibits a range of biological activities that make it a subject of interest in pharmacological research. Key activities include:

  • Anti-inflammatory Effects: Escin Ia has been shown to inhibit vascular permeability and reduce edema in animal models, suggesting its utility in treating inflammatory conditions .
  • Anticancer Properties: Recent studies indicate that escin Ia can suppress the metastasis of triple-negative breast cancer by inhibiting epithelial-mesenchymal transition (EMT) processes through down-regulation of lysyl oxidase-like 2 expression and up-regulation of E-cadherin .
  • Hypoglycemic Activity: It has demonstrated the ability to lower blood glucose levels in glucose tolerance tests conducted on rats, indicating potential applications in managing diabetes .

The synthesis of escin Ia can be achieved through extraction from natural sources or via chemical synthesis. The extraction process typically involves:

  • Solvent Extraction: Using organic solvents to isolate escin Ia from horse chestnut seeds.
  • Purification: Techniques such as chromatography are employed to purify escin Ia from other saponins present in the extract.
  • Chemical Synthesis: While less common, synthetic routes have been explored to create escin Ia analogs for research purposes.

The detailed mechanisms of these synthesis methods often require sophisticated techniques and equipment due to the complexity of saponin structures .

Escin Ia has several applications in both medicinal and cosmetic fields:

  • Pharmaceutical Use: It is utilized for its anti-inflammatory properties in treating conditions such as chronic venous insufficiency and hemorrhoids.
  • Cosmetic Industry: Due to its ability to improve skin elasticity and reduce swelling, escin Ia is included in formulations aimed at preventing cellulite and promoting skin health.
  • Research: Its role as an inhibitor of certain enzymes makes it a valuable tool in biochemical research, particularly in studies related to cancer metastasis and inflammation .

Studies on escin Ia's interactions have revealed significant insights into its mechanisms of action:

  • Enzyme Inhibition: Escin Ia has been identified as an inhibitor of HIV-1 protease, showcasing its potential as an antiviral agent .
  • Cellular Interactions: Research indicates that escin Ia affects signaling pathways involved in inflammation and cancer progression, particularly through modulation of protein expressions related to EMT .

These interaction studies underline the compound's versatility and potential therapeutic benefits across different medical fields.

Several compounds share structural similarities with escin Ia, particularly other saponins derived from horse chestnut or related plants. Here are some notable comparisons:

CompoundStructure CharacteristicsUnique Properties
Escin IbSimilar triterpene backbone with different sugar moietiesMore potent anti-inflammatory effects than escin Ia
Escin IIaContains additional sugar units compared to escin IaExhibits higher efficacy in reducing vascular permeability
Escin IIbVariations in acyl groups compared to escin IaDemonstrates distinct anti-cancer activities
Desacylescin IHydrolyzed form lacking acyl groupsReduced biological activity compared to parent saponins

Each compound exhibits unique biological activities influenced by minor structural variations, highlighting the importance of specific functional groups in determining therapeutic effects .

XLogP3

0.7

Hydrogen Bond Acceptor Count

24

Hydrogen Bond Donor Count

13

Exact Mass

1130.55090361 g/mol

Monoisotopic Mass

1130.55090361 g/mol

Heavy Atom Count

79

UNII

LB5DJT9FIW

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

26339-90-2

Wikipedia

Escin Ia

Use Classification

Cosmetics -> Tonic

Dates

Modify: 2023-08-15

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